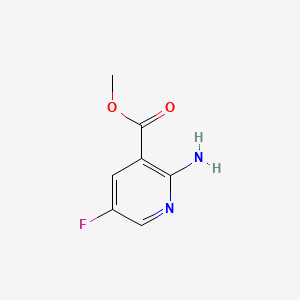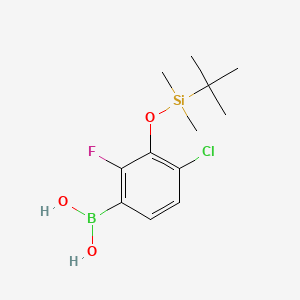
DYSPROSIUM DICHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is represented by the chemical formula DyCl₂ and has a molar mass of 233.406 g/mol . This compound is a reduced form of dysprosium, as the typical oxidation state of dysprosium in its compounds is +3. Dysprosium dichloride appears as a glossy black substance and is known for its sensitivity to oxidation when exposed to air .
準備方法
Synthetic Routes and Reaction Conditions: Dysprosium dichloride can be synthesized by heating molten dysprosium trichloride with dysprosium metal and rapidly quenching the mixture . The reaction requires the use of molybdenum, niobium, or tantalum crucibles to prevent alloy formation with dysprosium. The reaction conditions involve high temperatures and rapid cooling to stabilize the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the preparation typically involves the reduction of dysprosium trichloride using dysprosium metal under controlled conditions to ensure the purity and stability of the product .
化学反応の分析
Types of Reactions: Dysprosium dichloride undergoes several types of chemical reactions, including:
Reduction: this compound can reduce titanium dichloride to titanium metal in a potassium chloride, sodium chloride flux.
Oxidation: The compound is prone to oxidation when exposed to air, leading to the formation of dysprosium trichloride.
Common Reagents and Conditions:
Reducing Agents: this compound itself acts as a reducing agent in reactions with other metal chlorides.
Oxidizing Conditions: Exposure to air or oxygen can oxidize this compound.
Major Products Formed:
Titanium Metal: Formed when this compound reduces titanium dichloride.
Dysprosium Trichloride: Formed upon oxidation of this compound.
科学的研究の応用
Dysprosium dichloride has several applications in scientific research, including:
Chemistry: Used as a reducing agent in various chemical reactions and synthesis processes.
Materials Science: Employed in the preparation of advanced materials and alloys due to its unique properties.
Optoelectronics: Investigated for its potential use in optoelectronic devices and materials.
Catalysis: Studied for its catalytic properties in various chemical reactions.
作用機序
The mechanism of action of dysprosium dichloride primarily involves its ability to act as a reducing agent. The compound donates electrons to other substances, thereby reducing them. This property is utilized in various chemical reactions where this compound reduces metal chlorides to their respective metals . The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used.
類似化合物との比較
- Neodymium Dichloride (NdCl₂)
- Samarium Dichloride (SmCl₂)
- Europium Dichloride (EuCl₂)
- Terbium Dichloride (TbCl₂)
- Ytterbium Dichloride (YbCl₂)
Comparison: Dysprosium dichloride shares similarities with other rare earth metal dichlorides in terms of its chemical structure and properties. it is unique due to its specific oxidation state and reactivity. This compound is particularly notable for its ability to reduce titanium dichloride to titanium metal, a reaction not commonly observed with other rare earth metal dichlorides .
特性
CAS番号 |
13767-31-2 |
|---|---|
分子式 |
Cl2Dy-2 |
分子量 |
233.40 g/mol |
IUPAC名 |
dysprosium;dichloride |
InChI |
InChI=1S/2ClH.Dy/h2*1H;/p-2 |
InChIキー |
PPMMDKYENGNRPT-UHFFFAOYSA-L |
SMILES |
[Cl-].[Cl-].[Dy] |
正規SMILES |
[Cl-].[Cl-].[Dy] |
同義語 |
DYSPROSIUM DICHLORIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



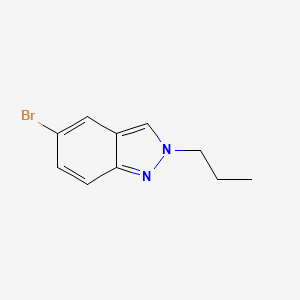
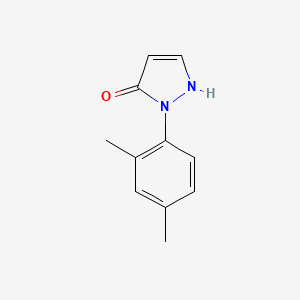

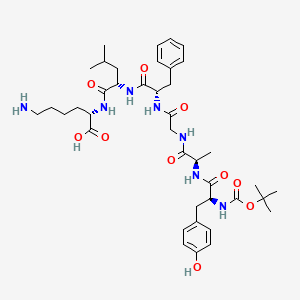
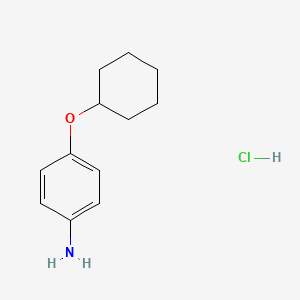
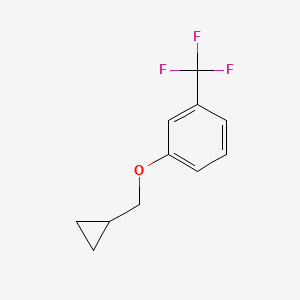
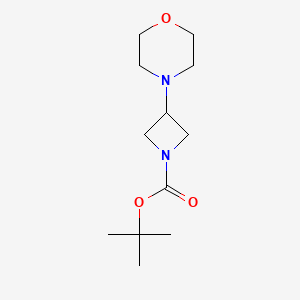
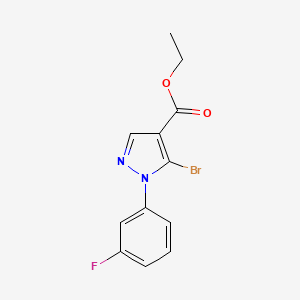
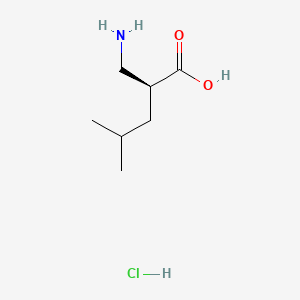
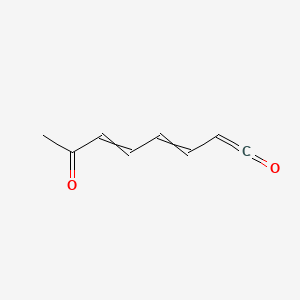
![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)
